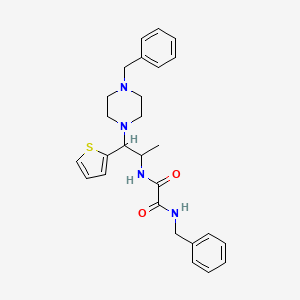

N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C24H30N4O2S

- Molecular Weight : 430.59 g/mol

The compound consists of a benzyl group, a piperazine moiety, and a thiophene ring, which contribute to its pharmacological properties.

This compound primarily acts as a selective inhibitor of certain enzymes and receptors involved in neurotransmission and cellular signaling pathways. Its interaction with these molecular targets can modulate various physiological responses, including:

- Neurotransmitter Receptor Modulation : It may influence serotonin and dopamine receptors, impacting mood and behavior.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer cell proliferation.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a study conducted on rodents, this compound was administered to evaluate its antidepressant properties. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as a novel antidepressant agent.

Case Study 2: Antitumor Efficacy

A series of in vitro experiments assessed the compound's effects on various cancer cell lines, including breast and colon cancer. The findings revealed that treatment with the compound led to a marked decrease in cell viability and induced apoptosis in treated cells. These results highlight its potential as an anticancer therapeutic.

Table 2: In Vitro Antitumor Activity

Aplicaciones Científicas De Investigación

The applications of N1-benzyl-N2-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide in scientific research are varied, spanning chemistry, biology, and medicine. This compound, which has a molecular weight of 506.7 g/mol and the molecular formula C28H34N4O3S, is also known under the IUPAC name N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-N-[(4-methoxyphenyl)methyl]oxamide.

Scientific Research Applications

This compound is used in diverse scientific fields:

- Chemistry As a building block in the synthesis of complex molecules.

- Biology For studies on interactions with biological targets, like receptors and enzymes.

- Medicine For potential therapeutic effects related to neurological and psychiatric disorders.

Chemical Properties and Reactions

The synthesis of N-[1-(4-BENZYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]-N’-[(4-METHOXYPHENYL)METHYL]ETHANEDIAMIDE involves several steps:

- Formation of the Piperazine Intermediate: Benzyl chloride reacts with piperazine in the presence of a base like sodium hydroxide to synthesize the piperazine ring.

- Introduction of the Thiophene Ring: A coupling reaction, often palladium-catalyzed, introduces the thiophene ring using a thiophene derivative.

- Formation of the Final Compound: The intermediate reacts with 4-methoxybenzyl chloride in the presence of a base to yield the desired compound.

This compound can undergo several chemical reactions:

- Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid to form sulfoxides or sulfones.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the piperazine ring to form secondary amines.

- Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to substitute the benzyl group with other functional groups.

Propiedades

IUPAC Name |

N-benzyl-N'-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O2S/c1-21(29-27(33)26(32)28-19-22-9-4-2-5-10-22)25(24-13-8-18-34-24)31-16-14-30(15-17-31)20-23-11-6-3-7-12-23/h2-13,18,21,25H,14-17,19-20H2,1H3,(H,28,32)(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIUCZJMQKAQOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.